

# Technical Monograph: 3-Chloro-4-methoxybenzohydrazide

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## Compound of Interest

*Compound Name:* 3-Chloro-4-methoxybenzohydrazide

*CAS No.:* 321195-86-2

*Cat. No.:* B1421567

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Primary Pharmacophore & Synthetic Intermediate Profile

## Executive Summary

**3-Chloro-4-methoxybenzohydrazide** (CAS: 321195-86-2) is a critical pharmacophore intermediate used in the synthesis of bioactive heterocyclic compounds. Characterized by a benzohydrazide core substituted with electron-donating methoxy and electron-withdrawing chloro groups, it serves as a versatile "linker" molecule. Its primary utility lies in the formation of Schiff bases (hydrazones) and cyclized 1,3,4-oxadiazole derivatives, both of which are extensively researched for antimicrobial, anticancer, and anti-inflammatory properties.

This guide provides a rigorous technical analysis of the compound's synthesis, reactivity profile, and analytical characterization for researchers in medicinal chemistry.

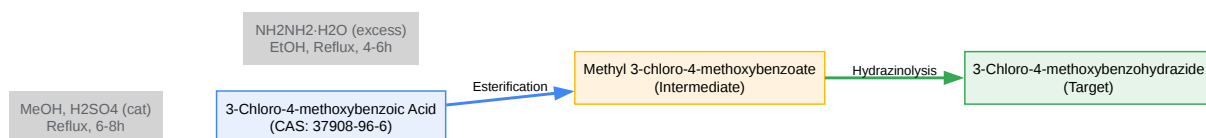
## Chemical Identity & Physical Properties[1][2][3][4][5][6]

Parameter	Technical Specification
IUPAC Name	3-Chloro-4-methoxybenzohydrazide
CAS Registry Number	321195-86-2
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	200.62 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol (hot); Sparingly soluble in water
Key Functional Groups	Hydrazide ( , Aryl Chloride, Methoxy Ether
SMILES	COc1ccc(cc1Cl)C(=O)NN

## Synthetic Protocol: Pathway & Methodology

The synthesis of **3-Chloro-4-methoxybenzohydrazide** typically proceeds via a two-step nucleophilic acyl substitution sequence starting from the carboxylic acid.

## Reaction Scheme Visualization (Graphviz)



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Caption: Figure 1. Two-step synthetic pathway from the carboxylic acid precursor to the target hydrazide.

## Detailed Methodology

## Step 1: Esterification

- Precursor: 3-Chloro-4-methoxybenzoic acid (CAS: 37908-96-6).[1][2]
- Reagents: Methanol (solvent/reactant), conc. H<sub>2</sub>SO<sub>4</sub> (catalyst).
- Procedure: Dissolve the acid in excess methanol (1:10 w/v). Add catalytic H<sub>2</sub>SO<sub>4</sub> dropwise. Reflux for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
- Workup: Concentrate solvent, pour residue into ice water, and neutralize with NaHCO<sub>3</sub>. Filter the precipitate (Methyl ester).

## Step 2: Hydrazinolysis (Critical Step)

- Reagents: Hydrazine Hydrate (99%), Ethanol.
- Stoichiometry: Use excess hydrazine (1:3 molar ratio) to prevent the formation of the dimer ( ).
- Protocol:
  - Dissolve the methyl ester from Step 1 in absolute ethanol.
  - Add hydrazine hydrate dropwise with stirring.
  - Reflux the mixture for 4–6 hours. A solid precipitate usually forms upon cooling.
  - Purification: Pour into ice-cold water. Filter the solid.[3] Recrystallize from ethanol to ensure removal of unreacted hydrazine.

## Analytical Characterization (Predicted)

To validate the synthesis, the following spectral signals are diagnostic.

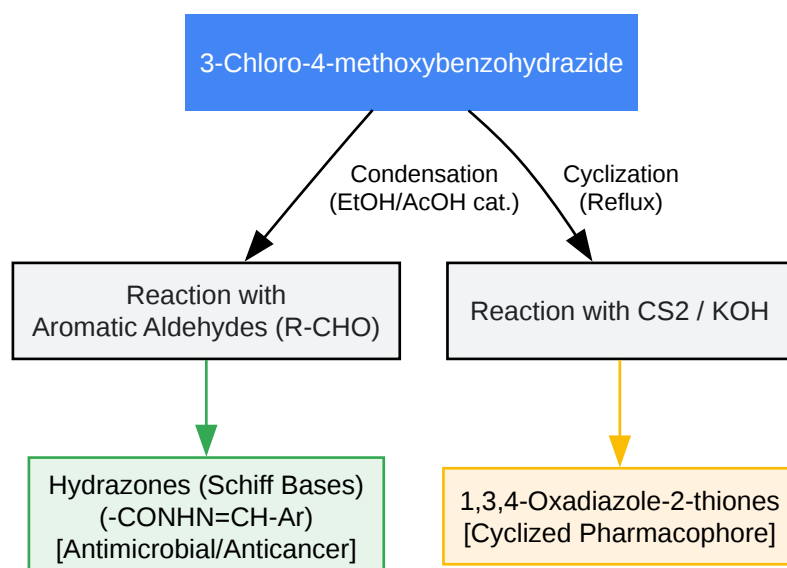
Spectroscopy	Diagnostic Signal	Assignment
$^1\text{H}$ NMR (DMSO- $d_6$ )	9.30–9.80 ppm (s, 1H)	-CONH- (Amide proton)
4.40–4.60 ppm (br s, 2H)	-NH $_2$ (Hydrazide amine)	
3.90 ppm (s, 3H)	-OCH $_3$ (Methoxy group)	
7.00–8.00 ppm (m, 3H)	Aromatic protons (ABC system due to 1,3,4-substitution)	
IR (KBr)	3200–3300 $\text{cm}^{-1}$	N-H stretching (Doublet for -NH $_2$ )
1650–1670 $\text{cm}^{-1}$	C=O stretching (Amide I)	
750 $\text{cm}^{-1}$	C-Cl stretching	

## Reactivity Profile & Applications

The utility of **3-Chloro-4-methoxybenzohydrazide** stems from the nucleophilicity of the terminal amino group (

).

## Derivatization Pathways



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Caption: Figure 2. Divergent synthesis pathways: Condensation to linear Schiff bases vs. Cyclization to heterocyclic oxadiazoles.

## Mechanistic Insight

- **Schiff Base Formation:** The lone pair on the terminal nitrogen attacks the electrophilic carbon of an aldehyde. The resulting azomethine linkage ( ) is essential for binding to biological targets (e.g., bacterial DNA gyrase).
- **Oxadiazole Formation:** Reaction with carbon disulfide ( ) under basic conditions leads to ring closure, forming a 5-membered heterocycle. This rigidifies the structure, often improving metabolic stability and lipophilicity.

## Safety & Handling

- **Hazard Classification:** Irritant (Skin/Eye).[4]
- **Hydrazine Residue:** Ensure the final product is free of hydrazine hydrate (a known carcinogen) by thorough washing and recrystallization.
- **Storage:** Store in a cool, dry place away from strong oxidizing agents.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11955, Benzohydrazide (Parent Structure). Retrieved from [\[Link\]](#)
- International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: Amides and Hydrazides (Rule C-921). Retrieved from [\[Link\]](#)

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## Sources

- [1. 3-Chloro-4-methoxybenzoic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals \[thermofisher.com\]](#)
- [2. 3-chloro-4-methoxybenzoic acid \[stenutz.eu\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. 3-Chloro-4-methoxytoluene | C<sub>8</sub>H<sub>9</sub>ClO | CID 140873 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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